molecular formula C15H13Cl3N2O2 B5815715 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone

2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone

Cat. No. B5815715
M. Wt: 359.6 g/mol
InChI Key: CVZBMHMYCZSSDL-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone, also known as DMBTH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMBTH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been studied extensively for its potential use in various fields of research, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular components such as proteins and DNA. 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. In addition, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in lab experiments is its ease of synthesis. 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can be synthesized using a simple and efficient method, which makes it readily available for research purposes. In addition, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to have low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the use of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in scientific research. One potential direction is the development of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the use of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone and its potential applications in various fields of research.

Synthesis Methods

2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can be synthesized using a simple and efficient method. The most common synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 2,4,6-trichlorophenylhydrazine in the presence of a catalyst such as acetic acid. This reaction results in the formation of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone as a yellow crystalline powder.

Scientific Research Applications

2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields of research, including chemistry, biology, and medicine. In chemistry, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been used as a reagent for the determination of various metal ions such as copper, nickel, and zinc. In biology, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In medicine, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

2,4,6-trichloro-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O2/c1-21-11-3-4-14(22-2)9(5-11)8-19-20-15-12(17)6-10(16)7-13(15)18/h3-8,20H,1-2H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZBMHMYCZSSDL-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.